2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide
Overview
Description
2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide is a useful research compound. Its molecular formula is C12H20ClNO and its molecular weight is 229.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
In Vitro Metabolism of Alachlor
Alachlor, a structurally related chloroacetanilide herbicide, undergoes metabolism in human liver microsomes, leading to the formation of a key metabolite, CDEPA. The study highlights the role of human cytochrome P450 isoforms, especially CYP 3A4, in the metabolism process, signifying the importance of understanding human-specific metabolic pathways for such compounds (Coleman et al., 1999).
N-Alkyl-N-cyclopropylanilines as Mechanistic Probes
A group of N-cyclopropyl-N-alkylanilines, including compounds with a structure similar to the one , has been studied for their reaction with nitrous acid. The research underscores the utility of such compounds as mechanistic probes, revealing insights into the specificity of cleavage and the mechanistic steps involved in the reactions of these compounds (Loeppky & Elomari, 2000).
Biodegradation and Environmental Impact
Biodegradation of Acetochlor
Research on the biodegradation of acetochlor, another chloroacetamide herbicide, provides valuable insights into the potential environmental impact and degradation pathways of similar compounds. This study identifies the involvement of the cytochrome P450 system in the N-deethoxymethylation of acetochlor, a critical step in its biodegradation, and elucidates the role of specific enzymes and gene clusters in this process (Wang et al., 2015).
Potential for Water Pollution
The leaching behavior of acetochlor and related compounds, including alachlor and metolachlor, has been studied to assess their potential for water pollution. This comparative study on parameters governing the potential for water pollution is crucial for understanding the environmental impact of chloroacetamide herbicides and may have relevance for similar compounds (Balinova, 1997).
Antibacterial Activity
Antibacterial Potential Against Klebsiella pneumoniae
Research into the antibacterial activity of acetamide derivatives, particularly focusing on Klebsiella pneumoniae, reveals that such compounds have significant potential as antibacterial agents. The study emphasizes the importance of specific structural features, such as the presence of a chloro atom, in enhancing the antibacterial activity and stabilizing the molecule in the target enzyme site (Cordeiro et al., 2020).
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(4-methylcyclohexyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO/c1-9-2-4-10(5-3-9)14(11-6-7-11)12(15)8-13/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHHDCMOUBGNMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C2CC2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.